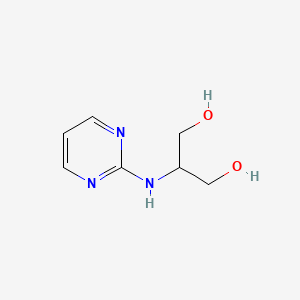

2-(Pyrimidin-2-ylamino)propane-1,3-diol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that plays a crucial role in numerous biological processes. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA. gsconlinepress.comgsconlinepress.comignited.in This inherent biological relevance has rendered pyrimidine derivatives a cornerstone of medicinal chemistry.

Researchers have extensively explored the pyrimidine scaffold to develop a wide array of therapeutic agents with diverse pharmacological activities. nih.govsjomr.org.in These include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. gsconlinepress.comnih.gov The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. sjomr.org.in The ability of the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors is a key feature in its molecular recognition by enzymes and receptors. mdpi.com

The following table highlights some prominent examples of pyrimidine-based drugs and their therapeutic applications, underscoring the significance of this heterocyclic system in modern medicine.

| Drug Name | Therapeutic Application |

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Imatinib | Anticancer (Leukemia) |

| Rosuvastatin | Antihyperlipidemic |

| Sulfadiazine | Antibacterial |

Overview of Aminoalcohol and Polyol Scaffolds in Organic Synthesis and Biological Applications

Aminoalcohols and polyols are ubiquitous structural motifs in a vast number of biologically active natural products and synthetic compounds. The vicinal aminoalcohol functionality, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a key feature in many pharmaceuticals and serves as a critical building block in organic synthesis. researchgate.netwestlake.edu.cn These scaffolds are often chiral, and their stereochemistry plays a pivotal role in their biological activity.

The presence of both a basic amino group and an acidic hydroxyl group allows aminoalcohols to participate in a variety of chemical transformations and biological interactions, including hydrogen bonding and salt formation. diva-portal.org They are frequently employed as chiral ligands and auxiliaries in asymmetric synthesis. nih.gov

Polyol scaffolds, which contain multiple hydroxyl groups, are best exemplified by sugars and sugar alcohols. These structures are fundamental to metabolism and cellular signaling. In medicinal chemistry, polyol-containing molecules often exhibit enhanced water solubility and can modulate the pharmacokinetic properties of a drug. researchgate.netutoronto.ca The hydroxyl groups can also serve as handles for further chemical modification.

| Scaffold Type | Key Features | Examples of Applications |

| Aminoalcohol | Contains both amino and hydroxyl functional groups. Often chiral. | Pharmaceuticals (e.g., beta-blockers), chiral catalysts, synthetic intermediates. researchgate.netwestlake.edu.cnnih.gov |

| Polyol | Contains multiple hydroxyl groups. | Natural products (e.g., sugars), drug delivery, tissue engineering scaffolds. researchgate.netutoronto.caresearchgate.net |

Research Rationale for the Academic Investigation of 2-(Pyrimidin-2-ylamino)propane-1,3-diol

The academic investigation of this compound is predicated on the strategic combination of a proven pharmacophore (pyrimidine) with a versatile and biologically relevant scaffold (amino-propane-1,3-diol). The rationale for its study is multifaceted:

Hybrid Molecule Design: The compound represents a hybrid molecule that integrates the structural features of a pyrimidine derivative with those of an amino-diol. This design strategy aims to explore potential synergistic effects between the two moieties, potentially leading to novel biological activities.

Potential for Enhanced Bioavailability: The propane-1,3-diol portion of the molecule is expected to increase its hydrophilicity, which could lead to improved aqueous solubility and bioavailability compared to more lipophilic pyrimidine analogues.

Multiple Points for Molecular Interaction: The presence of the pyrimidine ring, a secondary amine, and two hydroxyl groups provides multiple sites for hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. This increases the probability of the molecule exhibiting specific biological effects.

Scaffold for Further Derivatization: The hydroxyl groups of the diol moiety and the secondary amine provide convenient points for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Scope and Objectives of the Comprehensive Academic Study

The comprehensive academic study of this compound is designed to systematically explore its chemical and potential biological properties. The primary objectives of this research are:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its chemical structure and properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy).

Physicochemical Profiling: To determine key physicochemical parameters of the compound, such as its solubility, lipophilicity (logP), and pKa, which are crucial for understanding its potential pharmacokinetic behavior.

Conformational Analysis: To investigate the three-dimensional structure and conformational preferences of the molecule, as these will influence its interaction with biological targets.

Preliminary Biological Screening: To subject the compound to a battery of in vitro biological assays to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues by modifying the pyrimidine ring and the diol side chain to understand the structural requirements for any observed biological activity.

This focused investigation aims to provide a foundational understanding of this compound, thereby contributing to the broader fields of organic synthesis, medicinal chemistry, and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(pyrimidin-2-ylamino)propane-1,3-diol |

InChI |

InChI=1S/C7H11N3O2/c11-4-6(5-12)10-7-8-2-1-3-9-7/h1-3,6,11-12H,4-5H2,(H,8,9,10) |

InChI Key |

HWQYSZAHWQKYKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 2 Ylamino Propane 1,3 Diol

Retrosynthetic Analysis of the 2-(Pyrimidin-2-ylamino)propane-1,3-diol Scaffold

Retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential synthetic strategies. The primary disconnection is at the C-N bond linking the pyrimidine (B1678525) ring and the aminopropanediol side chain. This suggests a nucleophilic substitution or a coupling reaction between a 2-halopyrimidine or a similar electrophilic pyrimidine derivative and 2-amino-1,3-propanediol (B45262). advancechemjournal.com

Another strategic disconnection can be made at the C-C bonds of the propane (B168953) backbone, although this is less common. A more practical approach involves disconnecting the hydroxyl groups, leading to precursors such as protected diols or epoxides, which can be manipulated to install the required functionality. advancechemjournal.com

A common retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursors |

| This compound | C(pyrimidine)-N(amino) bond | 2-chloropyrimidine and 2-amino-1,3-propanediol |

| This compound | C-O bonds of the diol | A protected aminodiol or an aminoepoxide derivative |

Development and Optimization of Synthetic Routes

The synthesis of this compound and its derivatives has been approached through various strategies, each with its own advantages and limitations.

Both convergent and linear strategies have been employed in the synthesis of this scaffold.

A comparison of these strategies is summarized below:

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction of the molecule. | Straightforward planning. | Often results in lower overall yields. |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.org | Higher overall yields, greater flexibility. wikipedia.org | Requires careful planning of coupling reactions. |

The formation of the C-N bond between the pyrimidine ring and the amino group is a critical step. Nucleophilic aromatic substitution (SNAr) is a commonly used method. researchgate.net

In a typical SNAr reaction, a 2-halopyrimidine (e.g., 2-chloropyrimidine) is treated with 2-amino-1,3-propanediol in the presence of a base. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the reaction's efficiency. researchgate.netnih.gov

Recent advancements have explored more environmentally friendly conditions, such as conducting the amination in water, which can enhance reaction rates and reduce the need for organic solvents. nih.gov The use of acid catalysis has also been investigated to promote the amination of chloropyrimidines. nih.gov

The following table details common conditions for amination:

| Reaction Type | Reagents | Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2-chloropyrimidine, 2-amino-1,3-propanediol, Base (e.g., K2CO3, Et3N) | Various solvents (e.g., DMF, EtOH), elevated temperatures. | A widely used and versatile method. |

| Acid-Catalyzed Amination | 2-chloropyrimidine, aniline (B41778) derivatives, HCl | Water or alcoholic solvents. | Can proceed efficiently in aqueous media. nih.gov |

The 1,3-diol moiety is a key feature of the target molecule. Strategies for its formation and functionalization often involve starting with commercially available 2-amino-1,3-propanediol or its derivatives. rsc.org

Alternatively, the diol can be constructed during the synthesis. For example, the reduction of a corresponding dicarboxylic acid or diester can yield the diol. Another approach involves the ring-opening of an epoxide, which can also introduce the desired stereochemistry.

Functionalization of the diol can be achieved through protection-deprotection strategies to allow for selective reactions at other parts of the molecule. The hydroxyl groups can also be converted into other functional groups to create analogues of the parent compound. nih.gov

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of related pyrimidine structures. nih.govscielo.org.mx These approaches combine several reaction steps into a single operation without the isolation of intermediates, saving time, reagents, and solvents.

While specific MCRs for this compound are not extensively documented, the principles can be applied. For instance, a three-component reaction involving an amidine, a 1,3-dicarbonyl compound, and an aldehyde could potentially be adapted to construct the pyrimidine core, which could then be further functionalized. organic-chemistry.org

Stereoselective Synthesis of Enantiopure this compound

The central carbon of the propane-1,3-diol backbone is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of these enantiopure forms is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities. nih.gov

Approaches to stereoselective synthesis include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For example, starting with a chiral amino acid or a carbohydrate that already possesses the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer. This can be applied to key bond-forming reactions in the synthetic sequence.

Resolution: A racemic mixture of the final compound or an intermediate can be separated into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

The synthesis of enantiopure 2-substituted 2-aminopropane-1,3-diols has been reported, highlighting the importance of controlling the absolute configuration at the quaternary carbon for biological activity. nih.gov

Chiral Auxiliaries and Asymmetric Catalysis in Diol Construction

The stereoselective synthesis of the 2-amino-1,3-diol moiety is a critical challenge in preparing enantiomerically pure derivatives. While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for analogous 2-substituted-2-aminopropane-1,3-diols can be considered. These strategies often involve two main approaches: inserting the amino and hydroxyl groups with correct stereochemistry or forming a bond between two pre-existing chiral centers. beilstein-journals.org

One prominent strategy involves the stereoselective aminohydroxylation of a carbamate (B1207046) derived from a chiral precursor. For instance, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from isopinocarveol, which is converted to an oxazolidin-2-one, followed by an aminohydroxylation process. beilstein-journals.org The synthesis of Fingolimod (FTY720), a structurally related 2-substituted-2-aminopropane-1,3-diol, often starts from diethyl acetamidomalonate, which is alkylated and subsequently reduced to form the aminodiol core. nih.govgoogle.com Introducing chirality in these syntheses could be achieved through chiral catalysts or auxiliaries during the alkylation or reduction steps, although this often requires extensive process optimization.

The absolute configuration at the central quaternary carbon significantly impacts the biological activity of such aminodiol compounds, highlighting the necessity for robust asymmetric synthetic methods. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful and green alternative for obtaining chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and stability in organic media. mdpi.com This approach is highly relevant for the synthesis of enantiopure this compound.

A chemoenzymatic strategy can be envisioned where the racemic diol is synthesized chemically and then resolved using an enzymatic process. The kinetic resolution of racemic acetates of similar structures, such as aryloxy-propan-2-yl acetates, has been successfully achieved via lipase-catalyzed hydrolysis, yielding both the desired alcohol and the remaining acetate (B1210297) in high enantiomeric excess (>99% ee). mdpi.com

Studies on the closely related 2-aryl-propane-1,3-diols have demonstrated the efficacy of various lipases in enantioselective acetylation, a process that can be applied to resolve the racemic diol. The choice of enzyme is crucial for achieving high selectivity.

| Enzyme Source | Reaction Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Hydrolysis of acetate | (R)-alcohol | High (E > 35) |

| Pseudomonas cepacia Lipase | Desymmetrization / Acylation | (S)-monoacetate | >98% ee |

| Mucor miehei Lipase | Acylation | (S)-monobenzoate | 65% ee (can be enhanced) |

This table summarizes findings from analogous systems which suggest potential biocatalytic routes for this compound. researchgate.netresearchgate.net

This enzymatic approach not only provides access to enantiomerically pure diols but can also achieve regioselective acylation, as discussed in a later section.

Derivatization and Functionalization Strategies for Structural Modification

Once the core structure of this compound is obtained, its pyrimidine ring, diol system, and secondary amine offer multiple handles for structural modification to modulate its physicochemical and biological properties.

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in many bioactive molecules, and methods for its functionalization are well-established. researchgate.netnih.gov

Substitution at C4, C5, and C6: The chlorine atoms in precursors like 2-amino-4,6-dichloropyrimidine (B145751) are readily displaced by various nucleophiles (amines, alcohols, thiols) to introduce diversity. nih.gov For an existing 2-aminopyrimidine ring, direct C-H functionalization can be employed. Microwave-assisted, solvent-free reaction of β-ketoesters with guanidine (B92328) hydrochloride provides a direct route to 5- and 6-substituted 2-aminopyrimidines. rsc.org

Functionalization at C2-Amino Group: While this section focuses on the pyrimidine ring itself, it's noteworthy that the exocyclic amino group can also be a point of modification, leading to N-substituted derivatives.

Formation of Fused Ring Systems: The 2-aminopyrimidine unit can act as a precursor for synthesizing fused heterocyclic systems like imidazopyrimidines or triazolopyrimidines, significantly expanding the chemical space. nih.gov

The two primary hydroxyl groups of the propane-1,3-diol moiety are amenable to standard transformations such as esterification and etherification.

Esterification: The diol can be converted to mono- or di-esters using acyl chlorides or carboxylic anhydrides under basic conditions. These reactions can alter the lipophilicity and metabolic stability of the parent compound.

Etherification: Formation of ethers, for example, through Williamson ether synthesis, can introduce a variety of alkyl or aryl substituents. Highly regioselective mono-etherification of the primary hydroxyl group in racemic propane-1,2-diol has been achieved using a tin(II) bromide catalyzed reaction with diazofluorene. researchgate.net

Cyclization: The diol system is a versatile platform for creating cyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents can yield six-membered cyclic carbonate monomers, which can be used in polymerization. rsc.orggoogle.com

Differentiating between the two chemically equivalent primary hydroxyl groups is a synthetic challenge that can be addressed by both enzymatic and chemical methods.

Enzymatic Acylation: As mentioned previously, lipases can exhibit high regioselectivity in addition to enantioselectivity. Lipase-catalyzed acylation often proceeds preferentially at one of the two prochiral hydroxyl groups, leading to the formation of a single monoester enantiomer. researchgate.net This is a powerful method for desymmetrization of the diol.

Chemical Strategies: Chemical approaches for regioselective functionalization often rely on protecting group strategies. For example, forming a cyclic acetal (B89532) or ketal (e.g., a benzylidene acetal) can temporarily block both hydroxyls. Subsequent regioselective opening of this protecting group can reveal one hydroxyl for further reaction while the other remains protected. Mitsunobu reactions have also been shown to achieve regioselective esterification of vicinal diols in sugar chemistry, a principle that could be extended to 1,3-diol systems. nih.gov

The secondary amine linking the pyrimidine and diol moieties provides another key site for modification. Selective functionalization requires careful consideration of the relative reactivity of the N-H bond versus the O-H bonds.

N-Acylation and N-Alkylation: The amine can be acylated with acyl chlorides or alkylated with alkyl halides. To achieve selectivity over the hydroxyl groups, the diol may need to be protected first (e.g., as an acetonide). Conversely, under specific conditions, the inherent nucleophilicity difference between the amine and alcohols can be exploited.

Reductive Amination: The N2-amine of guanosine, a related heterocyclic amine, has been selectively functionalized via reductive amination. rsc.org This strategy could potentially be applied to the secondary amine of the title compound to introduce diverse substituents.

Enzyme-Catalyzed Amidation: Lipases can catalyze N-acylation of amino alcohols. Studies on phenylglycinol have shown that lipases like Novozym 435 (CALB) can be highly regioselective for N-acylation over O-acylation, a selectivity attributed to the specific structure of the enzyme's active site and potential O- to N-acyl migration. nih.gov

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within a molecule.

A full suite of 1D and 2D NMR experiments would be necessary for the unambiguous assignment of the chemical structure of 2-(Pyrimidin-2-ylamino)propane-1,3-diol.

¹H and ¹³C NMR: These one-dimensional spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms. However, no peer-reviewed spectral data with assignments for this compound is currently available.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between adjacent protons (e.g., within the propane-1,3-diol backbone and the pyrimidine (B1678525) ring).

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the pyrimidine ring to the propane-1,3-diol moiety via the amino linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

A comprehensive search did not locate any published studies presenting these 1D or 2D NMR spectra for this compound.

The flexible propane-1,3-diol chain allows for multiple conformations. The analysis of NOESY data, which reveals through-space proximities between protons, combined with the interpretation of proton-proton coupling constants (J-values) from high-resolution ¹H NMR spectra, would allow for the determination of the predominant solution-state conformation. Specific NOE cross-peaks and the magnitude of vicinal coupling constants would indicate the dihedral angles and spatial arrangement of the substituents. This detailed conformational analysis for this compound has not been reported.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A crystal structure of this compound would reveal how the individual molecules pack in the solid state. Of particular interest would be the intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups of the diol, the amino linker, and the nitrogen atoms of the pyrimidine ring. These interactions are critical in determining the physical properties of the solid material. No crystallographic data or studies on the crystal packing of this compound are currently deposited in crystallographic databases or published in the scientific literature.

For a chiral molecule, X-ray crystallography using anomalous dispersion can be employed to determine its absolute configuration (R or S). Since this compound is chiral at the C2 position of the propane (B168953) chain, this technique would be essential for unambiguously assigning its stereochemistry. There is no available data on the absolute configuration of this compound determined by this method.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are powerful methods for studying chiral molecules in solution and can be used to determine the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength.

Both CD and ORD spectra, when compared with theoretically calculated spectra for the possible enantiomers, can provide strong evidence for the absolute configuration of a chiral compound. To date, no CD or ORD studies have been published for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 2-(Pyrimidin-2-ylamino)propane-1,3-diol. These calculations offer a molecular-level understanding of its properties.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process identifies the lowest energy conformation, which is crucial for understanding its physical and chemical properties. The conformational landscape of this molecule is influenced by the rotational freedom around the C-N and C-C single bonds of the propanediol (B1597323) backbone and the amino linker. The presence of intramolecular hydrogen bonding between the hydroxyl groups of the propanediol moiety and the nitrogen atoms of the pyrimidine (B1678525) ring can significantly influence the conformational preferences.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amino) | 1.37 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Angle | C-N-C (amino bridge) | 125° |

| Dihedral Angle | H-O-C-C | Variable (conformer dependent) |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO is likely distributed over the pyrimidine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring. Conversely, areas of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack, which would include the hydrogen atoms of the hydroxyl and amino groups. Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can further quantify the molecule's reactivity.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery and for understanding potential biological activities.

Prediction of Binding Modes with Hypothetical Biological Macromolecules

In silico molecular docking studies can be performed to predict the binding mode of this compound with various hypothetical biological targets. For pyrimidine derivatives, common targets include kinases, for which the pyrimidine scaffold can act as a hinge-binding motif. nih.gov The docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. The hydroxyl groups and the pyrimidine nitrogen atoms of this compound are expected to be key pharmacophoric features, forming crucial hydrogen bond interactions with the protein.

Table 3: Hypothetical Molecular Docking Results of this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Asp145, Lys23, Val88 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

Analysis of Key Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties and how it interacts with biological targets. The primary forces at play are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: The molecule possesses multiple hydrogen bond donors and acceptors. The two hydroxyl (-OH) groups on the propane-1,3-diol moiety are potent hydrogen bond donors. The nitrogen atoms within the pyrimidine ring and the secondary amine group (-NH-) act as hydrogen bond acceptors. These functional groups allow the molecule to form a complex network of hydrogen bonds with surrounding solvent molecules (like water) or with amino acid residues in a protein's active site. For instance, the hydroxyl groups are capable of forming strong hydrogen bonds, which significantly influences the compound's solubility and binding affinity. evitachem.com

A summary of the potential intermolecular interaction sites is presented below:

| Functional Group | Interaction Type | Role |

| Hydroxyl (-OH) | Hydrogen Bond | Donor |

| Pyrimidine Nitrogens | Hydrogen Bond | Acceptor |

| Secondary Amine (-NH-) | Hydrogen Bond | Acceptor |

| Pyrimidine Ring | Hydrophobic (π-π stacking) | Interaction Site |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For this compound, QSAR models can provide insights into the structural features that are essential for its mechanism of action.

QSAR studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimental activity data to build a predictive model. While specific QSAR models for this compound are not extensively documented in publicly available literature, the general methodology is widely applied in drug discovery and development. Such models are instrumental in designing new derivatives with potentially enhanced activity by modifying the parent structure based on the model's predictions.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. scholaris.ca Methods like Density Functional Theory (DFT) can provide reasonably accurate predictions of these shifts. nih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons of the pyrimidine ring would appear in the aromatic region of the ¹H NMR spectrum, while the protons of the propane-1,3-diol backbone would be in the aliphatic region. Machine learning approaches have also shown promise in accurately predicting NMR chemical shifts. chemrxiv.orgchemrxiv.org

UV-Vis Absorption: The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is determined by its electronic transitions. For this compound, the pyrimidine ring is the primary chromophore. Theoretical calculations can predict the wavelength of maximum absorption (λ_max) by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Experimental data for related pyrimidine derivatives show absorption maxima that can be attributed to π→π* and n→π* transitions. researchgate.netnih.gov Machine learning models are also being developed to predict UV-Vis spectra based on molecular structure. nih.gov

A hypothetical table of predicted spectroscopic data is shown below:

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) | Aromatic: 6.5-8.5; Aliphatic: 2.5-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic: 110-160; Aliphatic: 40-70 |

| UV-Vis | λ_max (nm) | ~210-250 and ~300-340 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. joaquinbarroso.com It examines the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which can reveal stabilizing intramolecular interactions. researchgate.net

For this compound, NBO analysis can elucidate several key features:

Charge Delocalization: NBO analysis can quantify the distribution of electron density across the molecule. derpharmachemica.com In this compound, electron density from the amino group can be delocalized into the pyrimidine ring, affecting its reactivity and electronic properties.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups and the amino group to the pyrimidine ring might allow for the formation of intramolecular hydrogen bonds, which can be identified and quantified by NBO analysis. These interactions can influence the molecule's preferred conformation and stability. dergipark.org.tr

The stabilization energies (E⁽²⁾) calculated from NBO analysis provide a quantitative measure of these intramolecular interactions.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E⁽²⁾) (kcal/mol) |

| LP(N) of Amine | π(C=N) of Pyrimidine | Charge Delocalization | High |

| σ(C-H) | σ(C-O) | Hyperconjugation | Moderate |

| LP(O) of Hydroxyl | σ*(N-H) | Intramolecular H-Bond | Possible, conformation-dependent |

Investigation of Biological Interactions and Mechanistic Effects in Vitro

Enzyme Inhibition and Activation Studies

There is no publicly available research on the effects of 2-(Pyrimidin-2-ylamino)propane-1,3-diol on enzyme activity.

Determination of Inhibition Kinetics and Mechanism

No studies were found that determined the inhibition kinetics or the mechanism by which this compound might interact with any enzyme.

Characterization of Active Site Interactions

Information regarding the specific interactions of this compound with the active site of any enzyme is not available in the scientific literature.

Receptor Binding and Ligand-Receptor Interaction Profiling

No data exists in the public domain profiling the receptor binding or ligand-receptor interactions of this compound.

Radioligand Binding Displacement Assays

No radioligand binding displacement assays have been published that utilize this compound.

Biophysical Characterization of Binding Affinity (e.g., SPR, ITC)

There are no available studies using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding affinity of this compound to any biological target.

Cellular Assays for Mechanistic Pathway Elucidation (in non-clinical contexts)

No cellular assays have been reported in the scientific literature to elucidate the mechanistic pathways affected by this compound in a non-clinical context.

Modulation of Specific Cellular Proteins or Pathways

The pyrimidine (B1678525) scaffold is a core component of many biologically active molecules, known to interact with a wide range of cellular proteins and pathways. researchgate.net However, specific in vitro studies detailing the modulation of any particular cellular proteins or pathways by this compound are not currently available in the reviewed scientific literature. Research in this area would typically involve assays to measure the compound's effect on enzyme activity, receptor binding, or the expression levels of specific genes and proteins.

Cell-Free System Investigations

Cell-free systems offer a controlled environment to study the direct interaction between a compound and its molecular target, devoid of cellular complexity. At present, there are no published studies that have utilized cell-free systems to investigate the interactions of this compound with specific biological molecules.

Structure-Activity Relationship (SAR) Elucidation for Biological Function

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. humanjournals.com For pyrimidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. researchgate.net

Systematic Modification and Evaluation of Analogs

The systematic modification of a lead compound and the subsequent evaluation of its analogs are key to identifying the structural components essential for its biological function. For the aminopropane-1,3-diol class of compounds, modifications to the amino and hydroxyl groups, as well as the propane (B168953) backbone, have been shown to significantly impact their activity. nih.gov However, specific SAR studies involving the systematic modification and biological evaluation of analogs of this compound have not been reported.

Pharmacophore Mapping and Hotspot Identification

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net This approach is instrumental in designing new molecules with improved potency and selectivity. There is no evidence of pharmacophore models being developed or hotspots being identified specifically for this compound in the existing literature.

In Vitro Metabolic Stability and Metabolite Identification (using liver microsomes or S9 fractions)

The metabolic stability of a compound is a critical parameter in drug discovery, determining its half-life and bioavailability. In vitro assays using liver microsomes or S9 fractions are standard methods for these assessments. mdpi.comescientificpublishers.com These subcellular fractions contain a rich complement of drug-metabolizing enzymes. mdpi.com

Currently, there are no published data on the in vitro metabolic stability of this compound or the identification of its metabolites from studies using liver microsomes or S9 fractions. Such studies would provide valuable information on its potential metabolic pathways, such as oxidation, reduction, or conjugation reactions. mdpi.comnih.gov

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific compounds within complex biological or chemical matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly selective technique that is well-suited for the analysis of polar, non-volatile compounds like 2-(Pyrimidin-2-ylamino)propane-1,3-diol. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. For pyrimidine (B1678525) analogues, LC-MS/MS is a common choice for quantification in biological fluids. uu.nl

A hypothetical LC-MS/MS method for this compound would likely involve reversed-phase chromatography, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The mass spectrometer would typically be operated in positive electrospray ionization (ESI) mode, which is effective for nitrogen-containing compounds. Multiple reaction monitoring (MRM) would be employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of polar compounds such as aminodiols by GC-MS presents challenges due to their low volatility and thermal instability. nih.gov Direct injection of this compound into a GC-MS system would likely result in poor chromatographic performance and potential degradation. Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for compounds with hydroxyl and amino groups include silylation, acylation, or esterification. For example, reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the polar -OH and -NH groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. Following derivatization, the resulting derivative can be readily analyzed by GC-MS. The mass spectrum would provide a characteristic fragmentation pattern that can be used for identification and quantification.

| Parameter | Hypothetical LC-MS/MS Conditions | Hypothetical GC-MS Conditions (after derivatization) |

|---|---|---|

| Chromatographic Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Helium at a constant flow rate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electron Ionization (EI) |

| MS Detection | Multiple Reaction Monitoring (MRM) | Scan or Selected Ion Monitoring (SIM) |

| Derivatization | Not required | Required (e.g., Silylation) |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are central to assessing the purity of a synthesized compound and for resolving any potential isomers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a standard method for determining the purity of a chemical compound. For this compound, the pyrimidine ring provides a chromophore that allows for sensitive UV detection. A typical purity assessment would be performed using a reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Isomer Resolution

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of enantiomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the separation and analysis of individual enantiomers crucial.

Chiral HPLC is the most common technique for separating enantiomers. chiraltech.com This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including those with amino and hydroxyl groups. yakhak.org The choice of the specific CSP and the mobile phase composition (often a mixture of an alkane, like hexane, and an alcohol, like isopropanol (B130326) or ethanol) would need to be empirically determined to achieve optimal separation of the enantiomers of this compound.

Quantitative Method Development for In Vitro Biological Studies

For the evaluation of the biological activity of this compound in in vitro assays, a validated quantitative analytical method is required to determine its concentration in the experimental system (e.g., cell culture media, cell lysates).

LC-MS/MS is the preferred method for such applications due to its high sensitivity, selectivity, and wide dynamic range. uu.nl The development of a quantitative LC-MS/MS method involves several key steps:

Selection of an appropriate internal standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte (e.g., deuterium (B1214612) or carbon-13 labeled this compound). If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

Sample preparation: A simple and reproducible sample preparation method is necessary to extract the analyte from the biological matrix and remove interfering substances. This could involve protein precipitation with an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation and analysis of the supernatant.

Method validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the lower limit of quantification). | Measures the closeness of the determined concentration to the true concentration. |

| Precision (CV%) | ≤ 15% (≤ 20% at the lower limit of quantification). | Measures the degree of scatter between a series of measurements. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Defines the lower end of the dynamic range of the assay. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that the detected signal is solely from the analyte of interest. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.